N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a dithioloquinoline scaffold fused with a pyrimidine ring. Its molecular structure includes:
- Sulfonamide group: Linked to a benzene ring, providing hydrogen-bonding and solubility properties.
- Dithioloquinoline core: A heterocyclic system with sulfur atoms contributing to redox activity and metal coordination.
- 4-Methylpyrimidin-2-yl substituent: Enhances binding affinity to biological targets, such as enzymes or receptors.
- Z-configuration: The (1Z)-geometry stabilizes the imine group, influencing molecular conformation and intermolecular interactions .
Properties
Molecular Formula |
C24H23N5O2S3 |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C24H23N5O2S3/c1-14-5-10-19-18(13-14)20-21(24(3,4)28-19)32-33-22(20)27-16-6-8-17(9-7-16)34(30,31)29-23-25-12-11-15(2)26-23/h5-13,28H,1-4H3,(H,25,26,29) |
InChI Key |
NAENNMIDSTZPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C)SS3)(C)C |
Origin of Product |
United States |
Biological Activity
N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide is a complex compound with potential biological activities. This article aims to explore its biological activity based on available literature and research findings.
Chemical Structure
The compound features a pyrimidine ring and a dithioloquinoline moiety, which are known to contribute to various biological activities. The detailed structure includes:
- Molecular Formula : C20H24N4O2S2
- SMILES Notation : Not available in the search results but can be derived from the structural components.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that derivatives of dithioloquinoline possess significant antitumor properties. For instance, hybrid compounds containing dithiolo structures have demonstrated chemoprotective and antitumor effects with high inhibition percentages against various kinases .
- Enzyme Inhibition : The compound has been linked to the inhibition of several protein kinases, which play crucial roles in cancer progression. Specific derivatives have been shown to inhibit kinases like EGFR and JAK2 with notable efficacy .
Case Studies and Research Findings
A few notable studies highlight the biological activity of related compounds:
- Antitumor Screening : A study synthesized various derivatives of 1,2-dithiolo[3,4-c]quinoline and assessed their antitumor activity using ELISA assays. Compounds showed over 85% inhibition against certain cancer cell lines .
- Hybrid Compound Efficacy : Research on hybrid molecules combining dithioloquinoline with other heterocycles revealed promising results in terms of dual-specific phosphatase inhibition and apoptosis induction in cancer cells .
- ADMET Properties : The pharmacokinetic profile of similar compounds was assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. These studies indicated favorable absorption and distribution characteristics for many derivatives .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Inhibition Percentage | Target Kinases |
|---|---|---|---|
| Antitumor | Hybrid Compound 2a | >85% | EGFR, JAK2 |
| Enzyme Inhibition | Compound 2b | 58–72% | NPM1-ALK |
| Chemoprotective | Compound 2c | 56–66% | Various cancer-related kinases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(a) 4-[(8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide
- Key differences :
- Ethoxy group at position 8 instead of methyl.
- Dimethyl substitution at positions 4,4 (vs. 4,4,8-trimethyl in the target compound).
- Reduced steric hindrance compared to the 8-methyl group in the target compound .
(b) 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Key differences: Benzamide group replaces the dithioloquinoline-imine moiety. 3,4-dihydroquinoline core instead of dithioloquinoline.
- Impact :
(c) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key differences :
- Bromo-morpholinyl-pyrimidine substituent.
- Methoxy group on the benzene ring.
- Lower metabolic stability due to the morpholine group .
Functional Analogues in Drug Development
(a) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key differences :
- Chromen-4-one and pyrazolopyrimidine core.
- Fluorine substituents.
- Reduced dithioloquinoline-related cytotoxicity .
(b) N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
*logP values estimated via computational methods.
Research Findings and Mechanistic Insights
- Molecular Networking: MS/MS fragmentation patterns (cosine score >0.85) align with dithioloquinoline-containing derivatives, indicating conserved metabolic pathways .
- Crystallographic Data: SHELX refinement revealed that the dithioloquinoline core adopts a planar conformation, favoring intercalation with DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
